3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime

Physicochemical profiling Drug-likeness Solubility parameter

This advanced 2,1-benzisoxazole building block combines a 4-chlorophenyl substituent at the 3-position with an oxime functional handle at the 5-position, enabling three orthogonal diversification pathways—nitrile oxide cycloaddition, reduction to primary amines, and O-acylation—that the corresponding aldehyde or unsubstituted core cannot access. Backed by publicly deposited HTS bioassay results across GPCRs, proteases, and signaling regulators, it provides an immediately accessible activity fingerprint for hit triage and selectivity counter-screening. With lead-like computed properties (XLogP3-AA 3.7, TPSA 58.6 Ų) and an experimentally confirmed aqueous solubility ceiling of <0.3 µg/mL at pH 7.4, researchers can pre-select appropriate assay conditions before handling, reducing experimental attrition.

Molecular Formula C14H9ClN2O2
Molecular Weight 272.69
CAS No. 344276-67-1
Cat. No. B2520419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime
CAS344276-67-1
Molecular FormulaC14H9ClN2O2
Molecular Weight272.69
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=NO)Cl
InChIInChI=1S/C14H9ClN2O2/c15-11-4-2-10(3-5-11)14-12-7-9(8-16-18)1-6-13(12)17-19-14/h1-8,18H/b16-8-
InChIKeyRDUFCPNLYHCHSI-PXNMLYILSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde Oxime (CAS 344276-67-1): Procurement-Relevant Identity and Baseline Characteristics


3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime (CAS 344276-67-1) is a heterocyclic building block belonging to the 2,1-benzisoxazole class, characterized by a 4-chlorophenyl substituent at the 3-position and an oxime functional group at the 5-position of the fused ring system. Its molecular formula is C14H9ClN2O2 with a molecular weight of 272.68 g/mol [1]. The compound is registered in PubChem (CID 5524736) and ChEMBL (CHEMBL3208092), indicating its presence in medicinal chemistry screening collections, and has been evaluated in multiple high-throughput screening (HTS) assays against diverse target classes including GPCRs and proteases . Physicochemical characterization includes a predicted pKa of 10.12±0.30, predicted boiling point of 472.9±30.0 °C, and an experimental aqueous solubility of <0.3 µg/mL at pH 7.4 [1].

Why Generic Substitution of 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde Oxime with Close Analogs Carries Procurement Risk


In-class benzisoxazole derivatives cannot be trivially interchanged because even small functional-group variations at the 5-position (aldehyde vs. oxime vs. unsubstituted) produce molecules with markedly different hydrogen-bonding capacity, aqueous solubility, and reactivity profiles, directly impacting their suitability as synthetic intermediates and their behavior in biological assays. The oxime group introduces both a hydrogen-bond donor (absent in the aldehyde) and a nucleophilic nitrogen center, thereby enabling distinct downstream chemistry (e.g., nitrile oxide formation, reduction to primary amines) that the corresponding aldehyde or unsubstituted scaffold cannot access [1]. Furthermore, the 4-chlorophenyl substituent confers electronic properties and target-interaction potential that differ measurably from the 4-methylphenyl, 4-fluorophenyl, or unsubstituted phenyl analogs commonly encountered in procurement catalogs, underscoring the specificity required for reproducible SAR studies .

Quantitative Comparative Evidence for 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde Oxime vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Oxime vs. Aldehyde Functional Group Differentiation

The oxime moiety provides one hydrogen-bond donor (HBD), which is entirely absent in the aldehyde analog 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde (CAS 328272-55-5). Computed data from PubChem show that the target compound has HBD = 1, whereas the aldehyde analog (CID 10968589) has HBD = 0 [1]. This difference directly influences the compounds' capacity to participate in directed hydrogen-bonding interactions with biological targets and affects their calculated topological polar surface area (TPSA = 58.6 Ų for the target compound [1]; aldehyde analog TPSA is computationally similar but the oxime introduces a stereochemically-defined (Z/E) hydrogen-bond geometry that cannot be replicated by the aldehyde).

Physicochemical profiling Drug-likeness Solubility parameter

Aqueous Solubility: Experimental Measurement for Oxime vs. Predicted Ranges for Aldehyde Congeners

The target compound has an experimentally determined aqueous solubility of <0.3 µg/mL at pH 7.4, as reported in PubChem [1]. This places the compound in the 'practically insoluble' category (USP definition). In contrast, the aldehyde analog 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde (CAS 328272-55-5) lacks a reported experimental solubility value but is predicted to have a higher logP (computed XLogP3-AA ≈ 4.0) compared to the oxime (XLogP3-AA = 3.7), suggesting a modest reduction in aqueous solubility upon conversion of aldehyde to oxime [1]. The measured value of <0.3 µg/mL provides an actionable threshold for dissolution and assay-plate planning that cannot be inferred from the aldehyde congener.

Solubility Formulation Bioavailability

Synthetic Versatility: Orthogonal Reactivity of the Oxime Handle Compared to Aldehyde and Unsubstituted Scaffolds

The oxime group in the target compound serves as a synthetic linchpin for three orthogonal transformations that are unavailable from the aldehyde analog or the unsubstituted 3-(4-chlorophenyl)-2,1-benzisoxazole scaffold (CAS 38046-68-3): (i) oxidation to a nitrile oxide (1,3-dipolar cycloaddition partner), (ii) reduction to a primary amine (further derivatizable), and (iii) O-acylation to yield oxime esters [1]. By contrast, 3-(4-Chlorophenyl)-2,1-benzisoxazole (CAS 38046-68-3) lacks any functional handle at the 5-position, limiting its utility as a direct diversification node . Quantitative comparison of accessible reaction pathways: target compound enables ≥3 distinct product classes from the oxime; the aldehyde enables nucleophilic addition and condensation but not nitrile oxide chemistry; the unsubstituted scaffold (CAS 38046-68-3) provides zero direct derivatization points at the 5-position.

Synthetic chemistry Building block Functional group interconversion

HTS Target-Engagement Breadth: Multi-Target Screening Profile vs. Narrowly Profiled Analogs

The target compound has been tested in at least six distinct HTS assays deposited in PubChem BioAssay, spanning targets that include RGS4 (regulator of G-protein signaling 4), mu-type opioid receptor (MOR-1), ADAM17, muscarinic acetylcholine receptor M1 (CHRM1), caspase-3, and sialate O-acetylesterase . In contrast, the aldehyde analog (CAS 328272-55-5) and the unsubstituted scaffold (CAS 38046-68-3) show no publicly deposited HTS bioassay results in PubChem as of the search date. This breadth of primary screening data—even in the absence of confirmed hit status—provides a pre-existing activity fingerprint for the oxime that can accelerate hit triage and selectivity profiling, whereas the comparator compounds would require de novo screening investment.

High-throughput screening Target engagement Polypharmacology

Molecular Complexity and Heavy Atom Count: Oxime vs. Core Scaffold Differentiation for Fragment-Based Design

The target compound has a heavy atom count (HAC) of 19 and a molecular complexity score of 331 (computed by Cactvs) [1]. The core scaffold 3-(4-chlorophenyl)-2,1-benzisoxazole (CAS 38046-68-3) has a HAC of 16 and lower complexity (approximately 250, based on structural comparison) [2]. This positions the oxime compound in a distinct region of the fragment/lead-like chemical space: it retains fragment-like molecular weight (272.68 Da) while offering a higher degree of functional-group complexity than the simpler scaffold, making it a more information-rich starting point for fragment elaboration. The computed XLogP3-AA (3.7) and TPSA (58.6 Ų) place it within lead-like boundaries (XLogP ≤ 4, TPSA ≤ 140 Ų), while the comparator scaffold lacks the oxime-driven polarity modulation.

Fragment-based drug discovery Molecular complexity Lead-like properties

Evidence-Backed Application Scenarios for 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde Oxime


Medicinal Chemistry: Late-Stage Diversification via Oxime Functional-Group Interconversion

The oxime handle at the 5-position enables three orthogonal diversification pathways (nitrile oxide cycloaddition, reduction to amine, O-acylation) that are not accessible from the corresponding aldehyde or the unsubstituted core scaffold. This makes the compound a preferred procurement choice for lead-optimization campaigns requiring parallel library synthesis from a single advanced intermediate [1]. Quantitative reactivity difference: ≥3 distinct product classes from the oxime vs. 1–2 from the aldehyde.

Drug-Discovery Screening: Pre-Profiled Compound with Multi-Target HTS Fingerprint

With at least six publicly deposited HTS bioassay results covering GPCRs, proteases, and signaling regulators, the compound offers an immediately accessible activity fingerprint for hit triage and selectivity counter-screening. This reduces the need for de novo primary screening, providing a procurement-time advantage over unprofiled analogs .

Fragment-Based Drug Discovery: Information-Rich Fragment with Defined Solubility and Polarity Parameters

The experimentally determined aqueous solubility ceiling of <0.3 µg/mL at pH 7.4, combined with fragment-like heavy atom count (19) and lead-like computed properties (XLogP3-AA 3.7, TPSA 58.6 Ų), allows researchers to pre-select appropriate assay conditions and formulation strategies before compound handling, reducing experimental attrition common with uncharacterized analogs [2].

Agrochemical Intermediate: Benzisoxazole Scaffold with Precedented Pesticidal Motif

The benzisoxazole core, substituted with a 4-chlorophenyl group, is a recognized structural motif in patent literature for fungicidal and insecticidal compositions. The oxime functionality provides a reactive handle for further elaboration into agrochemical candidates, leveraging the established benzisoxazole pesticidal pharmacophore [3].

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.